(S)-(+)-2-Aminobutane

Description

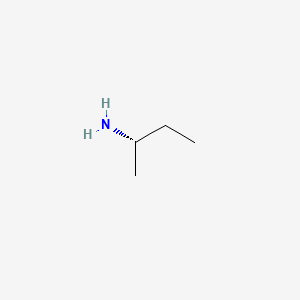

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-3-4(2)5/h4H,3,5H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRZNVHARXXAHW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883416 | |

| Record name | (2S)-2-Butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

513-49-5 | |

| Record name | (S)-sec-Butylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanamine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanamine, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S)-2-Butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-sec-butylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTANAMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z192XWH21O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(+)-2-Aminobutane: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key synthetic methodologies for (S)-(+)-2-aminobutane. The information is curated to be a valuable resource for professionals in research and drug development, with a focus on quantitative data, detailed experimental context, and visual representations of synthetic pathways.

Chemical Structure and Identification

This compound, also known as (S)-(+)-sec-butylamine, is a chiral primary amine. Its structure consists of a butane (B89635) backbone with an amino group attached to the second carbon atom, which is a stereocenter. The "(S)" designation refers to the specific spatial arrangement of the groups around this chiral center, and the "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right.

| Identifier | Value |

| IUPAC Name | (2S)-butan-2-amine |

| Synonyms | (S)-(+)-sec-Butylamine, (+)-2-Butylamine |

| CAS Number | 513-49-5[1] |

| Molecular Formula | C4H11N[1] |

| Molecular Weight | 73.14 g/mol [1] |

| InChI Key | BHRZNVHARXXAHW-BYPYZUCNSA-N |

| Canonical SMILES | CC--INVALID-LINK--N |

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value |

| Appearance | Colorless to light yellow liquid[2] |

| Odor | Ammoniacal or fish-like |

| Boiling Point | 63 °C (lit.)[2] |

| Melting Point | -104 °C[3] |

| Density | 0.731 g/mL at 25 °C (lit.)[2] |

| Refractive Index (n20/D) | 1.393 (lit.)[2] |

| Specific Rotation [α]D | +7.80° (neat, 15 °C) |

| Water Solubility | Fully miscible[2][4] |

| pKa | 10.74 ± 0.10 (Predicted)[1] |

Spectroscopic Data

The following sections detail the expected spectroscopic characteristics of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit distinct signals corresponding to the different proton environments.

| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (at C1) | ~ 0.9 | Triplet | 3H |

| -CH₂- | ~ 1.4 | Multiplet | 2H |

| -CH(NH₂)- | ~ 2.7 | Multiplet | 1H |

| -CH₃ (at C4) | ~ 1.1 | Doublet | 3H |

| -NH₂ | ~ 1.1 (broad) | Singlet | 2H |

Note: The chemical shift of the -NH₂ protons is variable and depends on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct signals, as all four carbon atoms are in unique chemical environments.

| Carbon Assignment | Approximate Chemical Shift (ppm) |

| C1 (-CH₃) | ~ 10 |

| C2 (-CH) | ~ 50 |

| C3 (-CH₂) | ~ 30 |

| C4 (-CH₃) | ~ 24 |

Infrared (IR) Spectroscopy

As a primary amine, the IR spectrum of this compound is characterized by the following absorption bands:

| Functional Group | Characteristic Absorption(s) (cm⁻¹) | Notes |

| N-H Stretch | 3400-3250 (two bands) | Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching. |

| C-H Stretch (Alkyl) | 2950-2850 | Strong absorptions characteristic of alkane C-H bonds. |

| N-H Bend | 1650-1580 | Bending vibration of the primary amine group. |

| C-N Stretch | 1250-1020 | Stretching vibration of the aliphatic carbon-nitrogen bond. |

| N-H Wag | 910-665 | A broad band characteristic of primary and secondary amines. |

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z = 73. A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For 2-aminobutane, this can lead to two primary fragments.

| m/z | Fragment | Notes |

| 73 | [C₄H₁₁N]⁺ | Molecular ion |

| 58 | [C₃H₈N]⁺ | Loss of a methyl radical (•CH₃) |

| 44 | [C₂H₆N]⁺ | Loss of an ethyl radical (•C₂H₅) |

Experimental Protocols

Synthesis of this compound from (S)-(+)-2-Aminobutanol

This synthetic route involves the conversion of the hydroxyl group of the starting amino alcohol into a methyl group. A representative multi-step procedure is outlined below.

References

An In-depth Technical Guide to the Physical Properties of (S)-(+)-sec-Butylamine

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-sec-Butylamine, a chiral primary amine, is a crucial building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry plays a pivotal role in the biological activity and efficacy of the final products. A thorough understanding of its physical properties is essential for its effective use in research and development. This guide provides a comprehensive overview of the key physical characteristics of (S)-(+)-sec-Butylamine, including detailed experimental protocols for their determination.

Core Physical Properties

(S)-(+)-sec-Butylamine, also known as (S)-(+)-2-aminobutane, is a colorless liquid with a characteristic amine odor.[1][2] Its fundamental physical properties are summarized in the table below.

| Physical Property | Value | Units | Conditions |

| Molecular Formula | C₄H₁₁N | - | - |

| Molecular Weight | 73.14 | g/mol | - |

| Boiling Point | 62.5 - 63 | °C | at 760 mmHg |

| Melting Point | -104 | °C | - |

| Density | 0.720 - 0.731 | g/mL | at 20-25 °C |

| Refractive Index | 1.3920 - 1.3960 | - | at 20 °C |

| Specific Optical Rotation | +7.5 to +7.8 | ° | neat, at 15-19 °C (D line) |

| pKa | 10.66 | - | (for sec-butylamine) |

| Solubility | Miscible | - | Water, alcohol, ether |

Note: Some reported values may correspond to the racemic mixture (sec-butylamine) or the (R)-enantiomer, as indicated in the source materials.[1][3][4][5][6][7]

Experimental Protocols

Accurate determination of physical properties is critical for quality control and process development. The following are detailed methodologies for measuring the key physical parameters of (S)-(+)-sec-Butylamine.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8]

-

Apparatus: Thiele tube or a similar heating apparatus, thermometer, capillary tube (sealed at one end), small test tube, and a heat source.[9][10][11]

-

Procedure:

-

A small amount of (S)-(+)-sec-Butylamine is placed in the test tube.

-

The capillary tube is inverted (open end down) and placed into the liquid in the test tube.

-

The test tube is attached to the thermometer and immersed in the heating bath of the Thiele tube.

-

The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9][10]

-

2. Measurement of Density

Density is the mass per unit volume of a substance.[12]

-

Apparatus: Pycnometer or a calibrated volumetric flask, and an analytical balance.[13]

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with (S)-(+)-sec-Butylamine, ensuring no air bubbles are present.

-

The mass of the filled pycnometer is measured.

-

The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., deionized water).

-

The density is calculated by dividing the mass of the amine by the volume of the pycnometer.[14]

-

3. Measurement of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.[15]

-

Apparatus: A refractometer (e.g., an Abbe refractometer).[16]

-

Procedure:

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol) and allowed to dry completely.[17]

-

A few drops of (S)-(+)-sec-Butylamine are placed on the prism.

-

The prism is closed, and the light source is adjusted.

-

The instrument is focused until the dividing line between the light and dark fields is sharp.

-

The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[17]

-

4. Determination of Specific Optical Rotation

Optical rotation is the angle through which the plane of polarization is rotated when polarized light passes through a layer of an optically active substance.

-

Apparatus: A polarimeter.

-

Procedure:

-

The polarimeter tube is filled with a neat (undiluted) sample of (S)-(+)-sec-Butylamine.

-

The tube is placed in the polarimeter.

-

A monochromatic light source (typically the sodium D-line, 589 nm) is passed through the sample.

-

The analyzer is rotated until the field of view is at its darkest point (extinction).

-

The observed angle of rotation is recorded.

-

The specific rotation is calculated using the formula: [α] = α / (l × d), where α is the observed rotation, l is the path length in decimeters, and d is the density of the liquid.

-

5. Determination of pKa

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer.

-

Procedure (Potentiometric Titration):

-

A known concentration of (S)-(+)-sec-Butylamine is dissolved in water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[18][19][20]

-

The pH of the solution is measured after each addition of the acid titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[18]

-

Chirality and Optical Activity

The "S" designation in (S)-(+)-sec-Butylamine refers to the stereochemical configuration at the chiral center (the carbon atom bonded to the amino group and three other different groups). The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light to the right (clockwise).

Caption: Logical flow from molecular chirality to the observable property of optical rotation.

References

- 1. adakem.com [adakem.com]

- 2. Page loading... [guidechem.com]

- 3. (S)-(+)-sec-Butylamine 99 513-49-5 [sigmaaldrich.com]

- 4. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sec-Butylamine [drugfuture.com]

- 6. sec-Butylamine, 99% | Fisher Scientific [fishersci.ca]

- 7. chemimpex.com [chemimpex.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. Density - Wikipedia [en.wikipedia.org]

- 14. quora.com [quora.com]

- 15. Refractive index - Wikipedia [en.wikipedia.org]

- 16. mt.com [mt.com]

- 17. m.youtube.com [m.youtube.com]

- 18. benchchem.com [benchchem.com]

- 19. 3.2. pKa Analysis [bio-protocol.org]

- 20. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

Stereochemistry of 2-Aminobutane Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 2-aminobutane enantiomers, (R)-(-)-2-aminobutane and (S)-(+)-2-aminobutane. 2-Aminobutane possesses a chiral center at the second carbon atom, leading to the existence of two non-superimposable mirror images, or enantiomers. The stereochemical configuration of these molecules is critical, profoundly influencing their physical properties, chemical reactivity, and biological activity. This document details their synthesis, resolution, and characterization, with a focus on providing structured data and detailed experimental protocols for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to the Stereochemistry of 2-Aminobutane

2-Aminobutane is a primary amine with the chemical formula C₄H₁₁N. The second carbon atom in the butane (B89635) chain is bonded to four different groups: a hydrogen atom, an amino group (-NH₂), a methyl group (-CH₃), and an ethyl group (-CH₂CH₃). This tetrahedral carbon is a stereocenter, rendering the molecule chiral and giving rise to two enantiomers: (R)-2-aminobutane and (S)-2-aminobutane.[1] These enantiomers are physically and chemically identical in an achiral environment but exhibit different properties in the presence of other chiral molecules or polarized light.[2]

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration at the stereocenter. For 2-aminobutane, the priority of the substituents is: -NH₂ > -CH₂CH₃ > -CH₃ > -H. The (R) and (S) designations are determined by the spatial arrangement of these groups.

Physical and Spectroscopic Properties

The enantiomers of 2-aminobutane share many physical properties, such as boiling point, density, and refractive index. However, they exhibit opposite optical activity, rotating plane-polarized light in equal but opposite directions. The (R)-enantiomer is levorotatory (-), while the (S)-enantiomer is dextrorotatory (+).[1][3]

Table 1: Physical Properties of 2-Aminobutane Enantiomers

| Property | (R)-(-)-2-Aminobutane | This compound | Racemic (±)-2-Aminobutane |

| CAS Number | 13250-12-9 | 513-49-5 | 13952-84-6 |

| Molecular Formula | C₄H₁₁N | C₄H₁₁N | C₄H₁₁N |

| Molecular Weight | 73.14 g/mol | 73.14 g/mol | 73.14 g/mol |

| Boiling Point | 63 °C | 63 °C | 64 °C |

| Density | 0.72 g/mL at 25 °C | 0.731 g/mL at 25 °C | 0.725 g/mL |

| Refractive Index (n²⁰/D) | 1.393 | 1.393 | 1.393 |

| Specific Rotation ([α]¹⁹/D) | -7.5° (neat) | +7.5° (neat) | 0° |

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural elucidation but do not differentiate between enantiomers unless a chiral environment is introduced.

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure 2-aminobutane can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. A notable method involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group to a ketone. By selecting an appropriate transaminase, either the (R) or (S) enantiomer of 2-aminobutane can be synthesized from 2-butanone (B6335102) with high enantiomeric excess.[5]

Logical Relationship for Enantioselective Synthesis

Caption: Biocatalytic synthesis of enantiopure 2-aminobutane.

Resolution of Racemic Mixtures

Resolution involves separating a 50:50 mixture of enantiomers. Common methods include:

-

Classical Resolution: This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The separated diastereomeric salts are then treated with a base to regenerate the enantiomerically pure amines.

-

Enzymatic Kinetic Resolution: This method utilizes an enzyme that selectively catalyzes a reaction with one enantiomer of the racemic mixture at a much faster rate than the other. For example, a lipase (B570770) can be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.[6][7]

Experimental Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution of 2-aminobutane.

Determination of Enantiomeric Excess

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of each enantiomer. Several analytical techniques can be employed to determine the ee of 2-aminobutane samples.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC for 2-Aminobutane Enantiomers

-

Column: A chiral column, such as one with a crown ether-based stationary phase (e.g., CROWNPAK CR(+)), is often effective for the separation of primary amines.[8][9]

-

Mobile Phase: A common mobile phase is an aqueous solution of perchloric acid (e.g., 0.05%).[8][9] The exact concentration may need to be optimized.

-

Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.[8][9]

-

Column Temperature: The separation can be sensitive to temperature, which is often controlled (e.g., 15-25 °C).[8]

-

Detection: Since 2-aminobutane lacks a strong chromophore, UV detection at a low wavelength (e.g., 200 nm) can be used.[8][9] Alternatively, pre-column derivatization with a UV-active agent can be employed for detection at higher wavelengths.

-

Sample Preparation: Dissolve the 2-aminobutane sample in the mobile phase at a known concentration.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute as separate peaks. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Table 2: Example Chiral HPLC Method Parameters

| Parameter | Value |

| Column | CROWNPAK CR(+) |

| Mobile Phase | 0.05% Perchloric Acid in Water |

| Flow Rate | 0.3 mL/min |

| Temperature | 15 °C |

| Detection | UV at 200 nm |

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). The resulting diastereomers have distinct NMR spectra, allowing for their quantification.[10][11]

Experimental Protocol: NMR with a Chiral Derivatizing Agent

-

Chiral Derivatizing Agent: A common approach for primary amines is the use of a three-component system consisting of 2-formylphenylboronic acid and an enantiopure diol, such as (S)-1,1'-bi-2-naphthol ((S)-BINOL).[10][12]

-

Sample Preparation:

-

In an NMR tube, dissolve the 2-aminobutane sample (containing both enantiomers) in a deuterated solvent (e.g., CDCl₃).

-

Add one equivalent of 2-formylphenylboronic acid and a slight excess (e.g., 1.1 equivalents) of the enantiopure diol.

-

The components will self-assemble to form diastereomeric iminoboronate esters.

-

-

NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.

-

Data Analysis:

-

Identify the signals corresponding to the two diastereomers. Often, the imine proton gives well-resolved signals for each diastereomer.

-

Integrate the distinct signals for each diastereomer.

-

Calculate the enantiomeric excess based on the ratio of the integrals.

-

Signaling Pathway for Diastereomer Formation in NMR

Caption: Formation of diastereomers for NMR analysis.

Biological Activity

The stereochemistry of 2-aminobutane is of significant importance in biological systems, as enantiomers can interact differently with chiral biological molecules such as enzymes and receptors. This can lead to different pharmacological or toxicological effects.

2-Aminobutane is known for its use as a fumigant fungicide, particularly for the post-harvest control of fungal diseases on fruits and vegetables.[2][13] While specific quantitative data on the differential fungicidal activity of the individual enantiomers of 2-aminobutane is not extensively detailed in readily available literature, it is a general principle in agrochemicals that one enantiomer is often more active than the other. For many chiral pesticides, the biological activity resides primarily in one of the enantiomers.

Conclusion

The stereochemistry of 2-aminobutane is a fundamental aspect that governs its properties and applications. The ability to synthesize, separate, and analyze the (R) and (S) enantiomers is crucial for their use in various fields, from organic synthesis to agriculture. The detailed protocols and data presented in this guide provide a valuable resource for researchers and professionals working with these chiral building blocks. Further research into the specific biological activities of each enantiomer will continue to enhance our understanding and utilization of these important molecules.

References

- 1. (R)-(-)-2-Aminobutane | 13250-12-9 [chemicalbook.com]

- 2. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-(-)-2-Aminobutane|Chiral Auxiliary|99% [benchchem.com]

- 4. 2-aminobutane [stenutz.eu]

- 5. vapourtec.com [vapourtec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-aminobutane [sitem.herts.ac.uk]

(S)-(+)-2-Aminobutane CAS number 513-49-5

An In-depth Technical Guide to (S)-(+)-2-Aminobutane (CAS: 513-49-5)

Introduction

This compound, also identified by its CAS number 513-49-5, is a chiral primary amine that serves as a critical building block in organic and medicinal chemistry.[1][2] As a colorless to light yellow liquid with a characteristic fishy, ammoniacal odor, it is the (S)-enantiomer of sec-butylamine.[2][3] Its importance lies in its application as a chiral intermediate for the synthesis of enantiopure active pharmaceutical ingredients (APIs), agrochemicals, and other functional materials.[1][2] The stereochemistry of this compound is crucial, as the biological activity and pharmacokinetic profiles of resulting drug molecules are often dependent on the specific enantiomer used.[2] This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, and applications for researchers, scientists, and drug development professionals.

Compound Identification

A clear identification of this compound is fundamental for its application in regulated industries. Key identifiers are summarized below.

| Identifier | Value |

| CAS Number | 513-49-5[4] |

| IUPAC Name | (2S)-butan-2-amine[2] |

| Synonyms | (S)-(+)-sec-Butylamine, (S)-2-Butylamine, d-sec-Butylamine[4][5] |

| Molecular Formula | C₄H₁₁N[4] |

| Molecular Weight | 73.14 g/mol [4] |

| InChI Key | BHRZNVHARXXAHW-BYPYZUCNSA-N[2] |

| Canonical SMILES | CCC(C)N[2] |

| Isomeric SMILES | CC--INVALID-LINK--N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for designing synthetic routes, purification protocols, and ensuring safe handling.

| Property | Value |

| Appearance | Colorless to light yellow liquid[3][4] |

| Melting Point | -104 °C[4] |

| Boiling Point | 63 °C (lit.)[4][5] |

| Density | 0.731 g/mL at 25 °C (lit.)[4][5] |

| Refractive Index (n20/D) | 1.393 (lit.)[4][5] |

| Optical Rotation ([α]19/D) | +7.5° (neat)[2][5] |

| pKa | 10.74 ± 0.10 (Predicted)[4] |

| Water Solubility | Fully miscible[4][5] |

| Flash Point | -3 °F[4] |

Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound can be achieved through several routes, including classical resolution of the racemate or asymmetric synthesis. A prominent modern approach involves biocatalysis, which offers high enantioselectivity.

Biocatalytic Synthesis via Transamination

A highly effective method for producing this compound is through the kinetic resolution of racemic 2-aminobutane using an ω-transaminase (ω-TA).[6]

Experimental Protocol: Biocatalytic Kinetic Resolution This protocol is a generalized representation based on published biocatalytic methods.[6][7]

-

Enzyme Preparation : An ω-transaminase from Sinirhodobacter hungdaonensis (ShdTA) or a similar (S)-selective transaminase is expressed and prepared as a whole-cell catalyst or a purified enzyme solution.[6]

-

Reaction Setup : A reaction vessel is charged with a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5-8.5).

-

Substrate Addition : Racemic 2-aminobutane (sec-butylamine) is added to the vessel to a high concentration (e.g., 800 mM).[6] Pyruvate is added as the amino acceptor.[6]

-

Catalysis : The prepared ω-TA catalyst is introduced to the mixture. The reaction is agitated at a controlled temperature (e.g., 30-40 °C) for a specified duration until approximately 50% conversion is achieved.

-

Reaction Quenching & Product Isolation : The reaction is stopped by altering the pH or by centrifugation to remove the catalyst. The unreacted this compound is separated from the product (D-alanine) and the remaining reaction components.

-

Purification : Due to the volatility of the amine, distillation is an effective purification method. The pH of the solution is raised to deprotonate the amine, followed by fractional distillation to isolate pure this compound.[7] The enantiomeric excess (ee) is confirmed using chiral HPLC.

Caption: Diagram 1: Biocatalytic Synthesis Workflow

Chiral Resolution

The classical method for separating enantiomers of amines involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Resolution using L-(+)-Tartaric Acid

This method leverages the differential solubility of the diastereomeric salts formed between the racemic amine and a single enantiomer of a chiral acid.[8]

Experimental Protocol: Classical Resolution This protocol is a generalized representation of the classical resolution method.[8]

-

Salt Formation : Racemic 2-aminobutane is dissolved in a suitable solvent, such as aqueous ethanol. An equimolar amount of L-(+)-tartaric acid, dissolved in the same solvent, is slowly added to the amine solution with stirring.

-

Fractional Crystallization : The resulting solution containing the two diastereomeric salts—((S)-amine)-(L-tartrate) and ((R)-amine)-(L-tartrate)—is allowed to cool slowly. The less soluble diastereomeric salt will preferentially crystallize out of the solution.

-

Isolation of Diastereomer : The crystals are collected by filtration. The crystallization process may be repeated several times to achieve high diastereomeric purity.[8]

-

Liberation of the Free Amine : The purified diastereomeric salt is dissolved in water, and a strong base (e.g., NaOH) is added to raise the pH and deprotonate the amine.

-

Extraction and Purification : The liberated free this compound is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether). The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed. The final product is purified by distillation.

Caption: Diagram 2: Classical Chiral Resolution Workflow

Analytical and Spectroscopic Characterization

Structural confirmation and purity analysis are performed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methyl group attached to the chiral center (a doublet), the methine proton at the chiral center (a multiplet), and the amine protons (a broad singlet).

-

¹³C NMR : The carbon NMR spectrum should exhibit four distinct signals, one for each unique carbon atom in the molecule.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands. Key peaks include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching (around 2850-2970 cm⁻¹), and N-H bending (around 1590-1650 cm⁻¹).

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a molecular ion (M⁺) peak at m/z = 73. Common fragmentation patterns for alkylamines would include the loss of an ethyl group (m/z = 44) or a methyl group (m/z = 58).

-

Chiral High-Performance Liquid Chromatography (HPLC) : This is the definitive method for determining the enantiomeric purity or enantiomeric excess (ee) of the sample. The compound is passed through a chiral stationary phase, which allows for the separation and quantification of the (S) and (R) enantiomers.

Applications in Research and Drug Development

This compound is a valuable chiral building block primarily because its enantiomers can exhibit different pharmacological and toxicological properties when incorporated into a larger molecule.[2]

-

Pharmaceutical Intermediates : It is a key starting material for synthesizing chiral drugs, including certain antidepressants, anticonvulsants, and antiparkinsonian agents.[2]

-

Asymmetric Synthesis : It can be used as a chiral auxiliary or reagent to induce stereoselectivity in chemical reactions.[1]

-

Agrochemicals : The compound serves as an intermediate in the production of specific pesticides and herbicides where chirality influences efficacy and environmental impact.[2][9]

The core value of using an enantiopure building block like this compound is to produce a single-enantiomer drug. This targeted approach can lead to improved therapeutic efficacy, a better safety profile by eliminating side effects associated with the unwanted enantiomer, and a more specific interaction with biological targets like enzymes or receptors.

Caption: Diagram 3: Role as a Chiral Building Block

Safety and Handling

This compound is a hazardous chemical and requires strict safety protocols. It is flammable, corrosive, and harmful if inhaled or swallowed.

| Hazard Type | GHS Information |

| Hazard Codes | F, C, N, F+[4][5] |

| Pictograms | GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Exclamation Mark), GHS09 (Environmental Hazard)[10] |

| Signal Word | Danger[10] |

| Risk Statements | R11 (Highly flammable), R34/35 (Causes burns/severe burns), R20/22 (Harmful by inhalation and if swallowed), R50 (Very toxic to aquatic organisms)[4][5][11] |

| Safety Statements | S9 (Keep container in a well-ventilated place), S16 (Keep away from sources of ignition), S26 (In case of contact with eyes, rinse immediately), S28 (After contact with skin, wash immediately), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection), S45 (In case of accident or if you feel unwell, seek medical advice), S61 (Avoid release to the environment)[4][5][11] |

-

Handling : Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated flammables area, away from sources of ignition and incompatible materials.[4] The compound is air-sensitive.[4][5]

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This compound (CAS 513-49-5) is a foundational chiral amine with significant value in the pharmaceutical and chemical industries. Its utility as an enantiopure building block enables the development of stereochemically defined molecules, leading to drugs and other products with enhanced specificity and safety. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical profiles is essential for its effective and safe application in research and development.

References

- 1. Page loading... [guidechem.com]

- 2. Buy this compound | 513-49-5 [smolecule.com]

- 3. This compound | 513-49-5 [chemicalbook.com]

- 4. Cas 513-49-5,this compound | lookchem [lookchem.com]

- 5. 513-49-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. 2-Butanamine [chembk.com]

- 10. sec-Butylamine - Wikipedia [en.wikipedia.org]

- 11. chembk.com [chembk.com]

A Comprehensive Technical Guide to the Spectroscopic Data of (S)-(+)-2-Aminobutane

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the chiral amine, (S)-(+)-2-Aminobutane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.75 | Sextet | 1H | CH-NH₂ |

| ~1.40 | Multiplet | 2H | CH₂ |

| ~1.10 | Doublet | 3H | CH(CH ₃) |

| ~0.90 | Triplet | 3H | C H₃CH₂ |

| ~1.20 | Broad Singlet | 2H | NH₂ |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Atom |

| ~50.0 | C H-NH₂ |

| ~30.0 | C H₂ |

| ~20.0 | CH(C H₃) |

| ~10.0 | C H₃CH₂ |

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3360-3280 | Medium, Broad | N-H Stretch (asymmetric and symmetric) |

| 2960-2850 | Strong | C-H Stretch (alkane) |

| ~1600 | Medium | N-H Bend (scissoring) |

| ~1460 | Medium | C-H Bend (alkane) |

| 1250-1020 | Medium | C-N Stretch |

| ~840 | Medium, Broad | N-H Wag |

The mass spectrum of 2-aminobutane is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern is consistent with that of a small aliphatic amine.

| m/z Ratio | Relative Intensity | Assignment |

| 73 | Moderate | [M]⁺ (Molecular Ion) |

| 58 | High | [M - CH₃]⁺ |

| 44 | Base Peak | [M - C₂H₅]⁺ |

| 30 | High | [CH₂NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for this compound.

Sample Preparation:

-

A quantity of 5-25 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to optimize its homogeneity.

-

A standard ¹H NMR pulse sequence is used for data acquisition. Typical parameters include a 30-90° pulse angle, 8-16 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[1]

¹³C NMR Data Acquisition:

-

The same sample prepared for ¹H NMR can be used.

-

A standard proton-decoupled ¹³C NMR pulse program is employed.

-

Due to the lower natural abundance of ¹³C, a larger number of scans is typically required to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of around 2 seconds is a common starting point.[1]

Sample Preparation (Neat Liquid Film):

-

As this compound is a liquid at room temperature, a neat spectrum can be obtained.

-

A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded first.

-

The sample, as a thin film between the plates, is then placed in the sample holder of an FTIR spectrometer.

-

The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Sample Preparation and Introduction (for GC-MS):

-

For volatile amines like 2-aminobutane, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

GC-MS Parameters:

-

GC Column: A standard non-polar or medium-polarity column (e.g., DB-5 or equivalent) is typically used.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Oven Temperature Program: An initial temperature of around 40-60°C is held for a few minutes, followed by a ramp up to a higher temperature (e.g., 250°C) to ensure all components elute.

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

MS Detector: The mass spectrometer is set to scan a mass range appropriate for the compound (e.g., m/z 15-200).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample, from preparation to final data interpretation.

References

Chirality and Optical Activity of sec-Butylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chirality and optical activity of sec-butylamine (B1681703), a crucial chiral building block in the synthesis of pharmaceuticals and other fine chemicals. This document details the stereoisomeric nature of sec-butylamine, its chiroptical properties, and the experimental procedures for its resolution and analysis.

Introduction to the Chirality of sec-Butylamine

sec-Butylamine, systematically named butan-2-amine, is a primary aliphatic amine with the chemical formula C₄H₁₁N.[1] The molecule possesses a chiral center at the second carbon atom, the carbon bonded to the amino group, which is attached to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and an amino group. This structural feature results in the existence of two non-superimposable mirror images, known as enantiomers.[1] These enantiomers are designated as (R)-sec-butylamine and (S)-sec-butylamine based on the Cahn-Ingold-Prelog priority rules.

The presence of chirality imparts optical activity to the individual enantiomers of sec-butylamine. This means that each enantiomer has the ability to rotate the plane of plane-polarized light.[2] The (R) and (S) enantiomers rotate the light to an equal extent but in opposite directions.[3] A 50:50 mixture of the two enantiomers, known as a racemic mixture or racemate, is optically inactive because the rotations of the individual enantiomers cancel each other out.[4]

Enantiomers of sec-Butylamine

The two enantiomers of sec-butylamine are depicted below. The spatial arrangement of the groups around the chiral carbon atom determines the absolute configuration of each enantiomer.

References

- 1. sec-Butylamine - Wikipedia [en.wikipedia.org]

- 2. Determination of Optical Rotation and Specific Optical Rotation | Pharmaguideline [pharmaguideline.com]

- 3. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 4. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-Depth Technical Guide to the Discovery and History of 2-Aminobutane Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobutane, a chiral primary amine, exists as a pair of enantiomers, (R)-(-)-2-aminobutane and (S)-(+)-2-aminobutane. This guide provides a comprehensive overview of the historical discovery, synthesis, and resolution of these isomers. It details the foundational principles of chirality and the seminal work that paved the way for the separation of such enantiomers. This document furnishes detailed experimental protocols for the synthesis of racemic 2-aminobutane and its subsequent resolution into its constituent enantiomers via diastereomeric salt formation. A summary of the key physicochemical properties of the individual isomers is presented in a structured tabular format. Furthermore, this guide explores the biological activity of 2-aminobutane, focusing on its role as a fungicide and its mechanism of action involving the inhibition of the pyruvate (B1213749) dehydrogenase (PDH) complex.

Introduction: A Historical Perspective on Chirality and Amine Resolution

The concept of molecular chirality, the property of a molecule being non-superimposable on its mirror image, was first elucidated by Louis Pasteur in 1848 through his meticulous work with tartaric acid crystals. This groundbreaking discovery laid the foundation for stereochemistry and the understanding of enantiomers. The first resolution of a racemic amine was achieved by Pope and Peachey in 1899, who successfully separated the enantiomers of α-phenylethylamine using d-camphorsulfonic acid. The resolution of sec-butylamine (B1681703) (2-aminobutane) was later reported by Leithe in 1930 and further detailed by Bruck and Pope in 1956, employing the now classic method of diastereomeric salt formation with tartaric acid. These pioneering efforts were crucial in developing the methods still widely used today for obtaining enantiomerically pure compounds, which are vital in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often stereospecific.

Physicochemical Properties of 2-Aminobutane Isomers

The (R) and (S) enantiomers of 2-aminobutane share identical physical properties such as boiling point, melting point, and density. Their defining difference lies in their interaction with plane-polarized light, where they rotate the plane in equal but opposite directions.

| Property | (R)-(-)-2-Aminobutane | This compound | Racemic (±)-2-Aminobutane |

| CAS Number | 13250-12-9 | 513-49-5 | 13952-84-6 |

| Molecular Formula | C₄H₁₁N | C₄H₁₁N | C₄H₁₁N |

| Molecular Weight | 73.14 g/mol | 73.14 g/mol | 73.14 g/mol |

| Boiling Point | 63 °C | 63 °C | 63 °C |

| Melting Point | -104 °C | -104 °C | -104 °C |

| Density | 0.724 g/mL at 20 °C | 0.724 g/mL at 20 °C | 0.724 g/mL at 20 °C |

| Specific Rotation [α]D | -7.5° (neat, 20 °C) | +7.5° (neat, 20 °C) | 0° |

| Melting Point (HCl salt) | 152 °C (for the corresponding tartrate salt) | Not readily available | Not applicable |

Synthesis and Resolution of 2-Aminobutane Isomers

Synthesis of Racemic 2-Aminobutane via Reductive Amination

Racemic 2-aminobutane is commonly synthesized through the reductive amination of 2-butanone (B6335102). This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Protocol:

-

Imine Formation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-butanone (1.0 mol) and a solution of ammonia (B1221849) (1.5 mol) in ethanol (B145695) (200 mL). The mixture is stirred at room temperature for 2 hours to facilitate the formation of the 2-butylimine intermediate.

-

Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride (B1222165) (1.2 mol) is added portion-wise over 30 minutes, keeping the temperature below 20 °C.

-

Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The solvent is then removed under reduced pressure. The resulting residue is taken up in water (100 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation to yield racemic 2-aminobutane.

An In-depth Technical Guide to the Solubility of (S)-(+)-2-Aminobutane in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-(+)-2-aminobutane in various organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and presents a generalized, robust experimental protocol for its determination.

This compound, a chiral primary amine, is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its solubility is a critical parameter for reaction kinetics, purification, and formulation. This guide aims to be a valuable resource for professionals working with this compound, enabling informed decisions in experimental design and process development.

Core Data Presentation: Solubility of 2-Aminobutane

| Solvent | Formula | Type | This compound Solubility | Notes |

| Alcohols | ||||

| Methanol | CH₃OH | Polar Protic | Miscible | - |

| Ethanol | C₂H₅OH | Polar Protic | Soluble / Miscible[1][2][3][4] | - |

| Ketones | ||||

| Acetone | C₃H₆O | Polar Aprotic | Very Soluble / Miscible[1][2] | - |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble / Miscible[1][2] | - |

| Esters | ||||

| Ethyl Acetate (B1210297) | C₄H₈O₂ | Polar Aprotic | Freely miscible with most common organic solvents[5] | Specific data for ethyl acetate is not available, but implied by general statements. |

| Aromatic Hydrocarbons | ||||

| Toluene (B28343) | C₇H₈ | Nonpolar | Freely miscible with most common organic solvents[5] | Specific data for toluene is not available, but implied by general statements. |

| Glycols | ||||

| Ethylene Glycol | C₂H₆O₂ | Polar Protic | 65.8 g/100 g at 4.5°C[3] | Data is for the racemic mixture ((RS)-sec-butylamine). |

| Water | ||||

| Water | H₂O | Polar | Miscible[4][5][6][7][8][9] | One source specifies 11.2 g/100 g at 20°C for the racemic mixture.[3] |

Experimental Protocols for Solubility Determination

Given the absence of specific published methods for this compound, a generalized experimental protocol based on the well-established isothermal shake-flask method is provided below. This can be adapted using gravimetric or spectroscopic analysis for quantification.

Isothermal Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic solubility.[10] It involves creating a saturated solution of the solute in the solvent and then quantifying the concentration of the solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled orbital shaker or water bath[11]

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and other standard laboratory glassware

-

Gas chromatograph (GC) with a suitable detector (e.g., FID) or a spectrophotometer.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial. The excess solute should be visibly present as a separate phase.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12][13] The system reaches equilibrium when the concentration of the dissolved amine remains constant over time.[14]

-

Phase Separation: After equilibration, cease agitation and allow the solution to stand undisturbed at the constant temperature for a period (e.g., 2-4 hours) to allow the undissolved solute to settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a pipette or syringe. To ensure no undissolved particles are transferred, pass the aliquot through a chemically resistant syringe filter.

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample to determine the concentration of this compound.

Quantification Methods

a) Gravimetric Analysis:

This method is suitable for non-volatile solutes but can be adapted.

-

Accurately weigh an empty, dry evaporating dish.

-

Pipette a precise volume of the filtered saturated solution into the dish and weigh it.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Dry the dish containing the non-volatile residue (in this case, a salt formed by reacting the amine with a non-volatile acid might be necessary) to a constant weight in an oven.

-

The final weight of the residue allows for the calculation of the mass of the solute per volume or mass of the solvent.[14][15][16]

b) Spectroscopic Analysis:

This method is often faster and requires smaller sample volumes.

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

If the amine does not have a strong chromophore for UV-Vis analysis, derivatization with a suitable agent to produce a colored complex may be necessary.[17]

-

Measure the absorbance of the standard solutions at a specific wavelength to construct a calibration curve.

-

Measure the absorbance of the appropriately diluted, filtered saturated solution.

-

Determine the concentration of the amine in the saturated solution by interpolating from the calibration curve.[17]

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of this compound.

References

- 1. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-butanamine [chemister.ru]

- 4. sec-Butylamine [drugfuture.com]

- 5. sec-Butylamine, 99% | Fisher Scientific [fishersci.ca]

- 6. sec-Butylamine - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. 2-Aminobutane(13952-84-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 320. Butylamine, sec- (WHO Pesticide Residues Series 5) [inchem.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. who.int [who.int]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. pharmajournal.net [pharmajournal.net]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. Bot Verification [rasayanjournal.co.in]

Thermodynamic Properties of Chiral Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental building blocks in a vast array of biologically active molecules, including over 40% of commercial pharmaceuticals.[1] The stereochemistry of these amines is paramount, as different enantiomers of the same compound can exhibit widely varying pharmacological, toxicological, and metabolic properties.[2] Understanding the thermodynamic basis of chiral recognition—the process by which a chiral molecule interacts differently with other chiral entities—is therefore crucial for the rational design of stereoselective syntheses, the development of effective chiral separation techniques, and the optimization of drug-receptor interactions. This guide provides a comprehensive overview of the thermodynamic properties of chiral amines, detailing experimental methodologies for their determination and presenting key data to aid researchers in this critical area of study.

Core Concepts in Chirality and Thermodynamics

Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, in the presence of another chiral entity, such as a biological receptor or a chiral stationary phase in chromatography, they can form diastereomeric complexes with different thermodynamic stabilities.[3] This difference in stability is the foundation of chiral recognition and is governed by the fundamental thermodynamic parameters: Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

The relationship between these parameters is described by the Gibbs free energy equation:

ΔG = ΔH - TΔS

where T is the absolute temperature. A more negative ΔG corresponds to a more stable complex and a stronger binding affinity. The enthalpy change (ΔH) reflects the changes in bonding energies (e.g., hydrogen bonds, van der Waals forces) upon complex formation, while the entropy change (ΔS) relates to the change in the system's disorder, including conformational changes and solvent reorganization.[2][4]

Quantitative Thermodynamic Data for Chiral Amine Interactions

The following tables summarize key thermodynamic data for the chiral recognition of selected amines. These values are essential for understanding the driving forces behind enantiomeric differentiation.

| Chiral Amine | Chiral Selector | Method | ΔΔH (kJ/mol) | TΔΔS (kJ/mol) | ΔΔG (kJ/mol) | Reference |

| (R/S)-1-Phenylethylamine | (S,S)-Dimethyldiketopyridino-18-crown-6 | FT-ICR MS | -6.7 ± 0.7 | -4.4 ± 0.7 | -2.3 ± 1.0 | [5] |

| (R/S)-α-(1-Naphthyl)ethylamine | (S,S)-Dimethyldiketopyridino-18-crown-6 | FT-ICR MS | -10.0 ± 1.2 | -6.0 ± 1.2 | -4.0 ± 1.7 | [5] |

| (±)-N-Ethylamphetamine | - | Correlation GC | ΔvapH = 62.4 ± 4.4 | - | - | [6] |

| (S)-(+)-N-Methamphetamine | - | Correlation GC | ΔvapH = 58.7 ± 4.3 | - | - | [6] |

Note: ΔΔH, TΔΔS, and ΔΔG represent the differences in enthalpy, entropy, and Gibbs free energy, respectively, between the diastereomeric complexes formed by the two enantiomers with the chiral selector. A negative ΔΔH indicates that the formation of the more stable complex is enthalpically favored, while a negative TΔΔS indicates it is entropically disfavored. ΔvapH is the enthalpy of vaporization.

Experimental Protocols for Determining Thermodynamic Properties

Several powerful techniques are employed to elucidate the thermodynamic parameters of chiral amine interactions. The choice of method depends on the specific system under investigation and the desired information.

Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event in solution.[1][6] This allows for the simultaneous determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.[7]

Experimental Protocol for a Typical ITC Experiment:

-

Sample Preparation:

-

Instrument Setup:

-

The instrument consists of a sample cell and a reference cell housed in an adiabatic jacket.[7]

-

Fill the reference cell with the buffer used for the sample solutions.

-

Fill the sample cell with the solution of one of the binding partners (typically the macromolecule).

-

Fill the injection syringe with the solution of the other binding partner (the ligand).

-

-

Titration:

-

A series of small, precise injections of the ligand solution are made into the sample cell.[9]

-

The heat change associated with each injection is measured by detecting the temperature difference between the sample and reference cells.[7]

-

A feedback system maintains a constant temperature by adjusting the power supplied to the heaters.[7]

-

-

Data Analysis:

-

The raw data is a plot of the power supplied to the sample cell versus time.

-

Integration of the peaks corresponding to each injection yields the heat change for that injection.

-

A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of the two binding partners.

-

This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).[10]

-

Chromatographic Methods (HPLC, GC, SFC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) equipped with chiral stationary phases (CSPs), are widely used for the separation of enantiomers.[11][12][13] By performing these separations at different temperatures, thermodynamic parameters can be derived from van't Hoff plots.[10][14]

Experimental Protocol for Thermodynamic Analysis using Chromatography:

-

Column and Mobile Phase Selection:

-

Choose a suitable chiral stationary phase (CSP) that provides good resolution of the chiral amine enantiomers.

-

Select an appropriate mobile phase (for HPLC and SFC) or carrier gas (for GC) and optimize the flow rate.

-

-

Temperature-Dependent Separations:

-

Perform a series of isocratic (for HPLC and SFC) or isothermal (for GC) separations of the racemic amine at a range of different temperatures.[11]

-

Ensure the system is allowed to equilibrate at each new temperature before injecting the sample.

-

-

Data Acquisition:

-

For each temperature, determine the retention times (tR) for each enantiomer and a non-retained compound (t0).

-

Calculate the retention factor (k) for each enantiomer using the formula: k = (tR - t0) / t0 .

-

Calculate the separation factor (α) as the ratio of the retention factors of the two enantiomers: α = k2 / k1 .

-

-

Van't Hoff Analysis:

-

The relationship between the retention factor and temperature is described by the van't Hoff equation: ln(k) = -ΔH°/RT + ΔS°/R + ln(Φ) , where R is the gas constant and Φ is the phase ratio of the column.[7]

-

The difference in the free energy of binding for the two enantiomers (ΔΔG°) can be calculated from the separation factor: ΔΔG° = -RTln(α) .

-

A van't Hoff plot is constructed by plotting ln(k) for each enantiomer versus the inverse of the absolute temperature (1/T).[10]

-

The slope of the resulting line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R + ln(Φ). From these, the enthalpy (ΔH°) and entropy (ΔS°) of transfer from the mobile phase to the stationary phase can be determined for each enantiomer.

-

The differences in these values (ΔΔH° and ΔΔS°) provide insight into the thermodynamics of chiral recognition on the CSP.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular structure and dynamics and can also be used to investigate the thermodynamics of chiral interactions.[15] By using chiral derivatizing agents or chiral solvating agents, it is possible to induce different chemical shifts for the two enantiomers of a chiral amine, allowing for their differentiation and quantification.[16] Temperature-dependent NMR studies can provide information on the equilibrium constants of diastereomeric complex formation, from which thermodynamic parameters can be calculated.[15]

Experimental Protocol for NMR Thermodynamic Analysis:

-

Sample Preparation:

-

Prepare a series of NMR samples containing the chiral amine, a chiral resolving agent (e.g., a chiral solvating agent or a chiral derivatizing agent), and a suitable deuterated solvent.

-

Vary the temperature of the NMR probe over a desired range.

-

-

NMR Data Acquisition:

-

Acquire NMR spectra (typically 1H or 19F NMR) at each temperature.

-

Ensure that the system has reached thermal equilibrium before each acquisition.

-

-

Data Analysis:

-

Identify the signals corresponding to the two diastereomeric complexes.

-

Integrate the signals to determine the relative concentrations of the two complexes at each temperature.

-

Calculate the equilibrium constant (K) for the formation of the diastereomeric complexes at each temperature.

-

Construct a van't Hoff plot of ln(K) versus 1/T.

-

The slope of the line will be -ΔH°/R, and the y-intercept will be ΔS°/R, allowing for the determination of the enthalpy and entropy changes for the chiral recognition process.

-

Visualization of Workflows and Pathways

Workflow for Determining Thermodynamic Properties

The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of chiral amine interactions.

Adrenergic Signaling Pathway: Stereoselectivity in Action

Chiral amines play a critical role as neurotransmitters. For instance, the naturally occurring enantiomer of norepinephrine (B1679862) is (R)-norepinephrine.[1] Adrenergic receptors, which are G-protein coupled receptors (GPCRs), exhibit stereoselectivity in their binding of catecholamines like norepinephrine and epinephrine (B1671497).[17] The following diagram illustrates a simplified adrenergic signaling pathway, highlighting the stereospecific interaction that initiates the cascade.

Conclusion

The thermodynamic properties of chiral amines are a cornerstone of stereochemistry, with profound implications for drug development, analytical chemistry, and materials science. A thorough understanding of the enthalpic and entropic driving forces behind chiral recognition enables researchers to make informed decisions in the design and application of chiral molecules. The experimental techniques outlined in this guide provide robust methods for quantifying these fundamental parameters, thereby facilitating the development of more selective and effective chiral technologies. As the demand for enantiopure compounds continues to grow, the principles and data presented herein will serve as a valuable resource for the scientific community.

References

- 1. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dopamine - Wikipedia [en.wikipedia.org]

- 3. medium.com [medium.com]

- 4. Can thermodynamic measurements of receptor binding yield information on drug affinity and efficacy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. mdpi.com [mdpi.com]

- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 8. Distinct binding conformations of epinephrine with α- and β-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermodynamic analysis of the drug-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. blocksandarrows.com [blocksandarrows.com]

- 14. repositori.upf.edu [repositori.upf.edu]

- 15. mdpi.com [mdpi.com]

- 16. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

(S)-(+)-2-Aminobutane molecular weight and formula

(S)-(+)-2-Aminobutane, also known as (S)-(+)-sec-butylamine, is a chiral organic compound. Its fundamental chemical data, including molecular formula and weight, are crucial for researchers in fields such as organic synthesis, pharmacology, and materials science.

Physicochemical Data

The essential quantitative properties of this compound are summarized below. This data is foundational for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value | Citations |

| Molecular Formula | C₄H₁₁N | [1][2][3][4][5] |

| Molecular Weight | 73.14 g/mol | [2][4][6][7][8] |

| Linear Formula | CH₃CH₂CH(NH₂)CH₃ | [6][9] |

| CAS Number | 513-49-5 | [2][5][7] |

As this article focuses on the fundamental molecular properties of this compound, detailed experimental protocols for its synthesis or use are beyond the current scope. Similarly, signaling pathways are not applicable to the intrinsic chemical characteristics of this small molecule.

References

- 1. sec-Butylamine [webbook.nist.gov]

- 2. This compound [stenutz.eu]

- 3. chembk.com [chembk.com]

- 4. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. 仲丁胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (S)-(+)-sec-ブチルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. adakem.com [adakem.com]

- 9. sec-Butylamine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-(+)-2-Aminobutane from (S)-2-aminobutanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the stereospecific synthesis of (S)-(+)-2-aminobutane, a valuable chiral building block in pharmaceutical development, from the readily available starting material, (S)-2-aminobutanol. The described methodology ensures the retention of stereochemical integrity, which is crucial for the synthesis of enantiomerically pure drug candidates.

Introduction

Chiral amines are fundamental components in a vast array of pharmaceuticals and bioactive molecules, where the specific stereochemistry is often critical for therapeutic efficacy and safety.[1][2] this compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients. This protocol outlines a reliable method for its preparation from (S)-2-aminobutanol, a transformation that involves the selective protection of the amino group, conversion of the hydroxyl moiety to a methyl group, and subsequent deprotection.[3][4]

Experimental Workflow

Figure 1: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

This synthesis is a multi-step process that requires careful execution to ensure high yield and optical purity. The following protocols are based on established literature procedures.[3][4]

Materials and Reagents

-

(S)-(+)-2-aminobutanol

-

Phthalic anhydride (B1165640)

-

Triethylamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Lithium iodide (LiI)

-

Acetone

-

10% Palladium on carbon (Pd/C)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification apparatus

Step 1: Protection of the Amino Group (as Phthalimide)

The amino group is protected to prevent it from reacting in subsequent steps.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine (S)-(+)-2-aminobutanol (1.0 eq), phthalic anhydride (1.05 eq), and toluene.

-

Reaction: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The resulting crude N-(1-hydroxybutan-2-yl)phthalimide can be purified by recrystallization or used directly in the next step if of sufficient purity.

Step 2: Conversion of the Hydroxyl Group to a Methyl Group

This conversion is achieved via a two-step sequence: formation of a tosylate, followed by iodination and subsequent reduction.

2a. Tosylation of the Hydroxyl Group

-

Reaction Setup: Dissolve the N-protected amino alcohol from Step 1 in pyridine or dichloromethane in a flask cooled in an ice bath.

-

Reaction: Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) to the cooled solution. Stir the mixture at 0°C for several hours, then allow it to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by adding cold water. Extract the product with diethyl ether or dichloromethane. Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylate.

2b. Iodination and Reductive Deiodination

-

Iodination: Dissolve the tosylate from step 2a in acetone and add an excess of lithium iodide (LiI) (3.0 eq). Reflux the mixture for several hours.[3] After cooling, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the iodide intermediate.

-

Reduction: The crude iodide is dissolved in a suitable solvent like ethanol or ethyl acetate (B1210297) containing triethylamine. Add 10% Pd/C catalyst. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere until the reaction is complete (as monitored by TLC or GC).

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude N-protected (S)-2-aminobutane.

Step 3: Deprotection of the Amino Group

The final step is the removal of the phthalimide (B116566) protecting group to yield the target amine.

-

Reaction Setup: Dissolve the N-protected (S)-2-aminobutane from Step 2 in ethanol in a round-bottom flask.

-

Reaction: Add hydrazine hydrate (excess) to the solution and reflux the mixture for several hours. A precipitate will form.

-